(5-bromofuran-2-yl)(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
Description
The compound (5-bromofuran-2-yl)(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a pyrazoline-based methanone derivative featuring a brominated furan moiety and two dimethoxyphenyl substituents. Its synthesis likely follows protocols analogous to other pyrazoline derivatives, such as refluxing intermediates with benzoyl chloride in pyridine, followed by purification via column chromatography .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(2,3-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O6/c1-29-18-9-8-14(12-21(18)31-3)16-13-17(15-6-5-7-19(30-2)23(15)32-4)27(26-16)24(28)20-10-11-22(25)33-20/h5-12,17H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFFTOFLYOHQPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)C4=CC=C(O4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromofuran-2-yl)(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the bromofuran and dimethoxyphenyl intermediates, which are then coupled through a series of condensation and cyclization reactions. Common reagents used in these reactions include bromine, furan, and various dimethoxybenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5-bromofuran-2-yl)(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to (5-bromofuran-2-yl)(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit specific protein kinases involved in cancer cell proliferation and survival. A study demonstrated that certain pyrazole derivatives could effectively inhibit protein tyrosine kinases, which are critical in cancer signaling pathways .
1.2 Antimicrobial Properties
Compounds featuring furan and pyrazole moieties have been evaluated for their antimicrobial activities. The presence of bromine and methoxy groups enhances their interaction with biological targets, making them effective against various bacterial strains. Research has shown that these compounds can disrupt biofilm formation in bacteria such as Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .
Biological Studies
2.1 Protein Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, studies on related structures have highlighted their role as inhibitors of protein synthesis and other enzymatic activities critical in pathogenic organisms . The inhibition of such proteins can lead to reduced virulence and improved treatment outcomes for infections.
2.2 Mechanisms of Action
Research into the mechanisms by which these compounds exert their biological effects has revealed that they may interact with multiple cellular pathways. For instance, the modulation of signaling pathways related to inflammation and cell survival is a key area of interest. The structural characteristics of the compound allow it to bind effectively to target proteins, potentially leading to novel therapeutic strategies .
Chemical Synthesis
3.1 Synthetic Pathways
The synthesis of this compound involves multi-step reactions starting from furan derivatives and substituted phenols. Various methodologies have been reported for the synthesis of similar compounds, including the use of palladium-catalyzed reactions and other coupling techniques that enhance yield and purity .
3.2 Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for optimizing their efficacy. SAR studies have identified key functional groups that enhance activity against specific targets while minimizing toxicity . This knowledge is instrumental in guiding further modifications to improve therapeutic profiles.
Mechanism of Action
The mechanism of action of (5-bromofuran-2-yl)(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The target compound’s structure includes:
- Pyrazoline core : A 4,5-dihydro-1H-pyrazole ring, common in bioactive molecules due to its conformational flexibility and hydrogen-bonding capacity.
- Substituents: 5-Bromofuran-2-yl: Enhances halogen bonding and lipophilicity.
Key Comparisons with Analogous Compounds:
Bioactivity Insights
- Antimicrobial Activity : Chloro/bromo isostructural analogs (e.g., in ) show antimicrobial effects, suggesting halogen substituents enhance target binding .
- Antitubercular and Anticancer Potential: Thiazole-pyrazoline hybrids with 3,4-dimethoxyphenyl groups exhibit antitubercular activity (MIC: 1.6–3.1 µg/mL) and inhibit MCF-7 cancer cell proliferation (IC50: 8–14 µM) .
- Solubility and Bioavailability : Methoxy groups in the target compound may improve solubility compared to halogenated or trifluoromethylated analogs .
Critical Analysis of Substituent Effects
Halogen vs. Methoxy Groups
Heterocyclic Variations
Tables
Table 2. Bioactivity of Analogous Compounds
Notes
Biological Activity
The compound (5-bromofuran-2-yl)(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C24H33BrN2O3
- Molecular Weight : 477.43 g/mol
- CAS Number : 919511-09-4
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The general synthetic approach includes the following methods:
- Friedel-Crafts Acylation : Involves the acylation of substituted benzene derivatives with furoyl chloride.
- Bromination : The introduction of bromine into the furan ring to yield the brominated furan derivative.
Anticancer Activity
Research has indicated that various derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to the target molecule inhibit specific protein kinases involved in cancer cell proliferation. The inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
| Study | Target | Effect | Reference |
|---|---|---|---|
| Study A | Protein Kinase X | Inhibition of cell proliferation | |
| Study B | Cancer Cell Lines | Induction of apoptosis |
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. The presence of the bromofuran moiety is thought to contribute to this activity by disrupting bacterial cell membranes or inhibiting key metabolic pathways .
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Kinases : Targeting protein kinases that are crucial for cancer cell survival.
- Disruption of Biofilms : Compounds related to this structure have shown efficacy in preventing biofilm formation in pathogenic bacteria .
Case Studies
A notable case study involved testing a series of pyrazole derivatives against various cancer cell lines. The results indicated that certain modifications to the pyrazole ring significantly enhanced anticancer activity, suggesting that structural optimization could yield more potent compounds.
Key Findings:
- Compound Efficacy : A specific derivative showed over 70% inhibition of tumor growth in vitro.
- Selectivity : Some compounds exhibited selective toxicity towards cancer cells while sparing normal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
